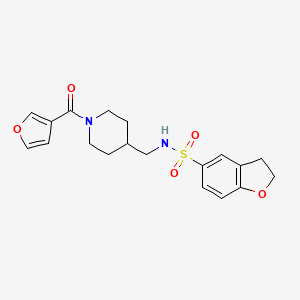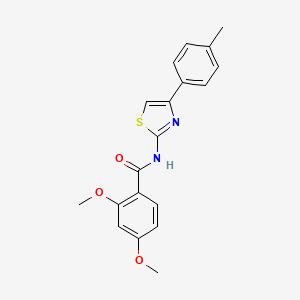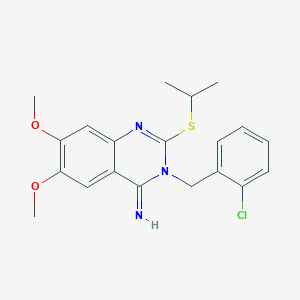
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazolinimine Core
- Starting material: 2-aminobenzamide
- Reagents: Formic acid, acetic anhydride
- Conditions: Reflux at elevated temperatures
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
- Conditions: Aqueous or organic solvents, mild heating
- Major Products: Sulfoxides, sulfones
-
Reduction
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents, low temperatures
- Major Products: Amines, alcohols
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Organic solvents, room temperature to mild heating
- Major Products: Substituted quinazolinimines
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvents
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Amines or thiols in dichloromethane or ethanol
Aplicaciones Científicas De Investigación
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chlorobenzyl)-2-(methylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- 3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- 3-(2-chlorobenzyl)-2-(propylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
Uniqueness
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12(2)27-20-23-16-10-18(26-4)17(25-3)9-14(16)19(22)24(20)11-13-7-5-6-8-15(13)21/h5-10,12,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIODRLDNFMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
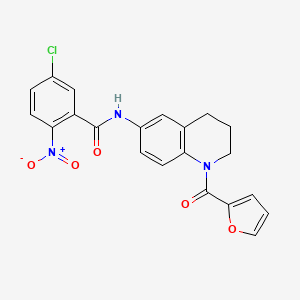
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B2522478.png)
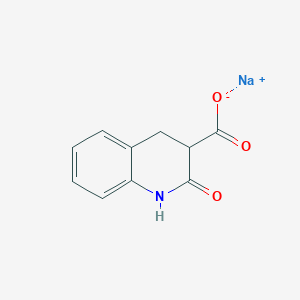
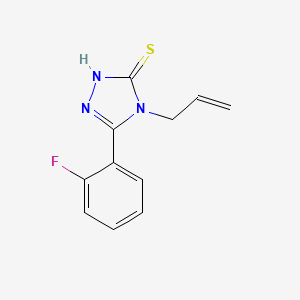
![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)
![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)
![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)
![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)
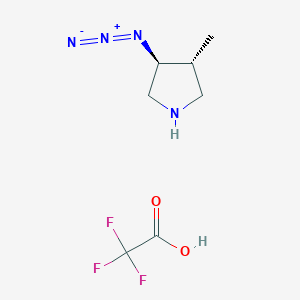
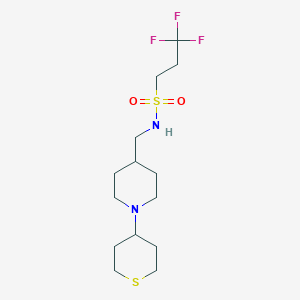
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)
